molecular formula C8H6Br2ClNO B1429389 2-Chloro-N-(2,6-dibromophenyl)acetamide CAS No. 857624-07-8

2-Chloro-N-(2,6-dibromophenyl)acetamide

Cat. No. B1429389
M. Wt: 327.4 g/mol
InChI Key: PVOGQWAYGUYXEU-UHFFFAOYSA-N
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Description

“2-Chloro-N-(2,6-diethylphenyl)acetamide” is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of 2,6-diethylaniline . It’s also known as a nonsteroidal anti-inflammatory drug .


Synthesis Analysis

There are studies on the synthesis and characterization of adducts of similar compounds like Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2’-Deoxyguanosine, Thymidine, and Their 3’-Monophosphates .


Molecular Structure Analysis

The molecular structure of similar compounds like “2-Chloro-N-(2,6-diethylphenyl)acetamide” can be found in databases like the NIST Chemistry WebBook .


Chemical Reactions Analysis

Under mildly basic conditions, similar compounds like alachlor and CDEPA form N-1 adducts with 2’-deoxyguanosine and N-3 adducts with thymidine as a result of chlorine displacement .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2-Chloro-N-(2,6-diethylphenyl)acetamide” can be found in databases like the NIST Chemistry WebBook .

Scientific Research Applications

Metabolism and Carcinogenicity

  • Comparative Metabolism in Human and Rat Liver Microsomes: Chloroacetamide herbicides, including compounds structurally similar to 2-Chloro-N-(2,6-dibromophenyl)acetamide, are metabolized differently in human and rat liver microsomes. This metabolism involves the production of 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and its subsequent conversion to carcinogenic compounds in rats (Coleman et al., 2000).

Herbicide Impact and Usage

  • Chloroacetamide Inhibition in Green Algae: Chloroacetamide herbicides, including compounds similar to 2-Chloro-N-(2,6-dibromophenyl)acetamide, inhibit fatty acid synthesis in green algae species like Scenedesmus Acutus. This is crucial for understanding the environmental impact of these herbicides (Weisshaar & Böger, 1989).
  • Soil Reception and Activity Influenced by Agricultural Practices: The effectiveness and distribution of chloroacetamide herbicides in soil are significantly influenced by factors such as wheat straw coverage and irrigation. These findings are essential for optimizing agricultural practices and minimizing environmental impact (Banks & Robinson, 1986).

Environmental Impact and Degradation

  • Biodegradation by Bacteria: A specific strain of Acinetobacter sp. has been identified to efficiently degrade chloroacetamide herbicides, suggesting a potential bioremediation approach for environmental contamination (Lee & Kim, 2022).
  • Detection in Environmental Samples: Advanced chromatographic techniques allow for the detection of chloroacetamide herbicides and their metabolites in various crops, contributing to environmental and food safety monitoring (Nortrup, 1997).

Molecular Structure and Synthesis

  • Synthesis and Structural Analysis: Research into the synthesis and conformation of chloroacetamide derivatives, including similar compounds to 2-Chloro-N-(2,6-dibromophenyl)acetamide, provides insights into their molecular structure and potential reactivity (Ishmaeva et al., 2015).

Safety And Hazards

The safety and hazards of similar compounds like “N-(2,6-Dimethylphenyl)chloroacetamide” can be found in databases like MilliporeSigma .

Future Directions

The future directions of research on similar compounds could involve further studies on their synthesis, characterization, and potential applications .

properties

IUPAC Name

2-chloro-N-(2,6-dibromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2ClNO/c9-5-2-1-3-6(10)8(5)12-7(13)4-11/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOGQWAYGUYXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855705
Record name 2-Chloro-N-(2,6-dibromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,6-dibromophenyl)acetamide

CAS RN

857624-07-8
Record name 2-Chloro-N-(2,6-dibromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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